molecular formula C9H7FO2 B6169854 (2E)-2-fluoro-3-phenylprop-2-enoic acid CAS No. 20397-60-8

(2E)-2-fluoro-3-phenylprop-2-enoic acid

Cat. No.: B6169854
CAS No.: 20397-60-8
M. Wt: 166.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-2-fluoro-3-phenylprop-2-enoic acid is a useful research compound. Its molecular formula is C9H7FO2 and its molecular weight is 166.1. The purity is usually 95.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

20397-60-8

Molecular Formula

C9H7FO2

Molecular Weight

166.1

Purity

95

Origin of Product

United States

Significance of α,β Unsaturated Carboxylic Acids As Synthetic Precursors in Organic Synthesis

α,β-Unsaturated carbonyl compounds, including carboxylic acids, are fundamental building blocks in the world of organic chemistry. rsc.orgwikipedia.org Their inherent reactivity, characterized by a conjugated system of a carbon-carbon double bond and a carbonyl group, makes them susceptible to a variety of chemical transformations. wikipedia.org This dual reactivity allows them to act as versatile precursors for the synthesis of a wide array of more complex molecules. rsc.orgorganic-chemistry.org

These compounds can undergo reactions at both the carbonyl carbon and the β-carbon of the alkene. wikipedia.org This susceptibility to nucleophilic attack at the β-position, a reactivity pattern known as vinylogous reactivity, is a cornerstone of many important synthetic strategies, such as the Michael addition. wikipedia.org The ability to form new carbon-carbon and carbon-heteroatom bonds through these pathways is crucial for constructing the molecular frameworks of numerous pharmaceuticals, agrochemicals, and materials. rsc.orgnih.gov

The synthesis of α,β-unsaturated carboxylic acids themselves has been a subject of extensive research, with methods like the carbonylation of alkynes and various olefination reactions being prominent. rsc.orgorganic-chemistry.org The development of more efficient and selective methods for their preparation continues to be an active area of investigation, highlighting their sustained importance in synthetic organic chemistry. organic-chemistry.orgresearchgate.net

Key Synthetic Transformations of α,β-Unsaturated Carboxylic Acids:

Reaction TypeDescription
Michael Addition Nucleophilic addition to the β-carbon of the alkene. wikipedia.org
Diels-Alder Reaction The double bond can act as a dienophile in cycloaddition reactions.
Hydrogenation Reduction of the carbon-carbon double bond and/or the carboxylic acid.
Halogenation Addition of halogens across the double bond.
Epoxidation Formation of an epoxide at the double bond.
Polymerization The extended conjugation makes them prone to polymerization. wikipedia.org

Strategic Role of Fluorine Substitution in Modulating Chemical Reactivity and Stereoselectivity of Organic Molecules

The introduction of fluorine into organic molecules has a profound impact on their chemical and physical properties. nih.govnih.govvictoria.ac.nz Fluorine is the most electronegative element, and its small size allows it to replace hydrogen without significant steric hindrance. acs.orgwikipedia.org This unique combination of properties makes fluorine a powerful tool for fine-tuning the reactivity and stereoselectivity of organic compounds. rsc.orgrsc.org

The high electronegativity of fluorine creates a strong carbon-fluorine bond, which is one of the most stable in organic chemistry. wikipedia.org This stability can enhance the thermal and chemical robustness of a molecule. wikipedia.org Furthermore, the introduction of fluorine can significantly alter the electronic properties of a molecule, influencing its pKa, dipole moment, and the reactivity of nearby functional groups. nih.govvictoria.ac.nz For instance, the presence of a fluorine atom can make an adjacent carbon atom more electrophilic, thereby influencing the regioselectivity of nucleophilic attack. acs.org

In the context of stereoselectivity, the presence of fluorine can influence the conformational preferences of a molecule, which in turn can direct the stereochemical outcome of a reaction. nih.govnumberanalytics.com The development of methods for the stereoselective introduction of fluorine into organic molecules is a major area of research, as the specific three-dimensional arrangement of atoms is often crucial for biological activity. nih.govnumberanalytics.comrsc.org The ability to control the stereochemistry of fluorinated compounds is therefore of paramount importance in fields like medicinal chemistry and materials science. numberanalytics.com

Effects of Fluorine Substitution on Molecular Properties:

PropertyImpact of Fluorine Substitution
Electronegativity Highest of all elements, leading to a polarized C-F bond. acs.orgwikipedia.org
Bond Strength The C-F bond is exceptionally strong, enhancing molecular stability. wikipedia.org
Lipophilicity Can be modulated by the addition or removal of fluorine atoms. mdpi.com
Metabolic Stability Can block sites of metabolic oxidation, increasing drug half-life. nih.govmdpi.com
Acidity/Basicity Can significantly alter the pKa of nearby functional groups. nih.govvictoria.ac.nz
Conformation Can influence the preferred three-dimensional shape of a molecule. nih.govnih.gov

Contextualizing 2e 2 Fluoro 3 Phenylprop 2 Enoic Acid As a Unique Fluorinated Cinnamic Acid Derivative for Advanced Research

Chemo- and Stereoselective Construction of the α,β-Unsaturated System

The creation of the α,β-unsaturated system with a specific stereochemistry is a critical step in the synthesis of this compound. Various modern synthetic methods have been developed to achieve this with high chemo- and stereoselectivity.

Modified Wittig and Horner-Wadsworth-Emmons Olefination Strategies for Fluoroalkene Formation

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method for the formation of alkenes, particularly with E-selectivity. wikipedia.orgorganic-chemistry.org This reaction involves the condensation of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. wikipedia.org In the context of synthesizing fluorinated cinnamic acid derivatives, this methodology has been adapted to introduce the fluoro-substituted double bond.

The classical HWE reaction generally favors the formation of (E)-alkenes due to thermodynamic control. wikipedia.org The reaction mechanism involves the nucleophilic addition of the phosphonate carbanion to the carbonyl compound, forming an intermediate oxaphosphetane, which then eliminates to give the alkene and a water-soluble phosphate (B84403) byproduct that is easily removed. organic-chemistry.org The stereochemical outcome can be influenced by factors such as the steric bulk of the reactants and the reaction conditions. wikipedia.org For instance, using potassium bases can sometimes favor the formation of Z-isomers. conicet.gov.ar

The Still-Gennari modification of the HWE reaction provides a route to Z-alkenes with high selectivity. This is achieved by using phosphonates with electron-withdrawing groups, such as bis(trifluoroethyl)phosphonates, and strong, non-coordinating bases like potassium bis(trimethylsilyl)amide (KHMDS) in the presence of crown ethers at low temperatures. While extensively used for non-fluorinated systems, its application to the direct synthesis of α-fluoro-α,β-unsaturated esters requires careful selection of substrates and conditions.

Table 1: Key Features of Modified Wittig and HWE Reactions for Fluoroalkene Synthesis
ReactionKey ReagentsTypical SelectivityRelevant Factors
Horner-Wadsworth-Emmons (HWE)Stabilized phosphonate carbanions, aldehydes/ketonesPredominantly (E)-alkenes wikipedia.orgSteric hindrance, reaction temperature, nature of the base and counterion wikipedia.org
Still-Gennari ModificationElectron-withdrawing phosphonates (e.g., bis(trifluoroethyl)phosphonates), KHMDS, crown etherPredominantly (Z)-alkenesLow temperature is crucial for high Z-selectivity

Catalytic Approaches for the Assembly of Fluorinated Cinnamic Acid Derivatives

Catalytic methods offer an efficient and atom-economical approach to constructing the carbon skeleton of fluorinated cinnamic acid derivatives. These methods often involve transition metal catalysts that can facilitate C-C bond formation with high selectivity.

One prominent catalytic method is the Mizoroki-Heck reaction, which involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base. google.com For the synthesis of cinnamic acid derivatives, this typically involves reacting an aryl halide with an acrylate (B77674) ester. jocpr.com Solid-supported palladium(II) complexes have been developed that efficiently catalyze this reaction and can be recycled without significant loss of activity. google.com

Another approach involves the carbonylation of alkenyl sulfides or sulfones. For example, palladium-catalyzed carbonylation of alkenyl sulfides in the presence of N-heterocyclic carbene (NHC) ligands can produce cinnamic esters. nih.gov Similarly, electrochemical methods have been developed for the synthesis of cinnamic acid esters from alkenyl sulfones and carbon dioxide. nih.gov

Borane catalysts, such as B(C6F5)3, have been employed for the Fischer esterification of cinnamic acids, demonstrating the versatility of catalytic approaches beyond transition metals. beilstein-journals.org

Transition Metal-Catalyzed Cross-Coupling Reactions Leading to (2E)-Geometry

Transition metal-catalyzed cross-coupling reactions are fundamental to modern organic synthesis and have been applied to the formation of C(sp²)-C(sp²) bonds necessary for this compound. These reactions offer a direct route to the desired stereoisomer.

The Suzuki coupling, which pairs an organoboron compound with an organohalide in the presence of a palladium catalyst, is a versatile tool. For the synthesis of the target molecule, this could involve coupling a (2-fluoro-2-carboxyvinyl)boronic acid derivative with an aryl halide.

The Sonogashira coupling, which couples a terminal alkyne with an aryl or vinyl halide, can be a precursor to the desired product. The resulting alkyne can then be selectively reduced or functionalized to yield the (2E)-fluoroalkene.

Recent advancements have also focused on the direct C-H functionalization, which avoids the pre-functionalization of one of the coupling partners. rsc.org For instance, transition metal-catalyzed direct α-fluoroalkenylation of arenes with gem-bromofluoroalkenes or gem-difluoroalkenes provides a straightforward pathway to monofluoroalkenes. rsc.org These methods often utilize directing groups to achieve high regioselectivity. nih.gov

Table 2: Overview of Catalytic Cross-Coupling Reactions
ReactionCoupling PartnersCatalyst/ReagentsKey Advantage
Mizoroki-HeckAryl halide + Acrylate ester jocpr.comPalladium catalyst, base google.comDirect formation of the cinnamate (B1238496) backbone google.com
Suzuki CouplingOrganoboron compound + OrganohalidePalladium catalyst, baseMild reaction conditions and high functional group tolerance
Direct C-H FluoroalkenylationArene + gem-(bromo/di)fluoroalkene rsc.orgTransition metal catalyst (e.g., Pd, Rh) rsc.orgnih.govHigh atom economy by avoiding pre-functionalization rsc.org

Introduction of the Fluorine Moiety at the α-Position

The regioselective introduction of a fluorine atom at the α-position of the α,β-unsaturated system is a challenging yet crucial step. Both electrophilic and nucleophilic fluorination strategies have been developed to achieve this transformation.

Electrophilic Fluorination Methods in α,β-Unsaturated Systems

Electrophilic fluorination involves the reaction of a carbon-centered nucleophile with an electrophilic fluorine source. wikipedia.org For α,β-unsaturated systems, the enolate or a related nucleophilic intermediate can be fluorinated.

A variety of electrophilic fluorinating reagents are available, with N-F reagents being the most common due to their stability and safety. wikipedia.org Reagents like Selectfluor® (F-TEDA-BF₄) and N-fluorobenzenesulfonimide (NFSI) are widely used. wikipedia.org The choice of reagent and reaction conditions is critical to control the regioselectivity and avoid side reactions, such as fluorination at the γ-position. chemrxiv.org For instance, the fluorination of silyl (B83357) dienol ethers, derived from α,β-unsaturated carbonyls, can be directed to the γ-position under certain conditions. chemrxiv.org

The mechanism of electrophilic fluorination is still a subject of debate, with evidence supporting both Sₙ2 and single-electron transfer (SET) pathways. wikipedia.org Stereoselective fluorinations can be achieved using chiral auxiliaries on the substrate. wikipedia.org

Nucleophilic Fluorination Techniques for C-F Bond Formation

Nucleophilic fluorination offers an alternative approach to C-F bond formation, utilizing a fluoride (B91410) source as the nucleophile. digitellinc.com This method is particularly attractive due to the low cost and availability of fluoride salts. nih.gov However, the high basicity and low nucleophilicity of fluoride in aprotic solvents can be challenging. harvard.edu

To overcome these challenges, various fluoride sources and reaction conditions have been developed. Anhydrous tetralkylammonium fluorides, such as tetrabutylammonium (B224687) fluoride (TBAF) and tetramethylammonium (B1211777) fluoride (TMAF), have shown enhanced reactivity. nih.govnih.gov The Halex (halogen exchange) process is a common industrial method for nucleophilic aromatic substitution to introduce fluorine. nih.gov

For the synthesis of α-fluoro-α,β-unsaturated systems, a common strategy involves the reaction of an α-halo-α,β-unsaturated ester with a nucleophilic fluoride source. The success of this reaction depends on the nature of the leaving group and the reaction conditions.

Another strategy involves the fluoroselenenylation of α-diazoesters, followed by oxidation, which provides α-fluoro-α,β-unsaturated esters in moderate yields. rsc.org This method utilizes a phenylselenenyl fluoride equivalent generated in situ. rsc.org

Table 3: Comparison of Fluorination Methods
MethodFluorine SourceSubstrateKey Features
Electrophilic FluorinationN-F reagents (e.g., Selectfluor®, NFSI) wikipedia.orgEnolates, silyl enol ethers wikipedia.orgchemrxiv.orgGenerally mild conditions, but regioselectivity can be a challenge. chemrxiv.org
Nucleophilic FluorinationFluoride salts (e.g., KF, TBAF) nih.govharvard.eduα-halo-α,β-unsaturated estersCost-effective fluorine source, but reactivity can be low. nih.govharvard.edu

Asymmetric Fluorination Methodologies for Enantiocontrol

The enantioselective synthesis of α-fluoro-β-aryl-α,β-unsaturated esters, including this compound, is a significant challenge in organic synthesis. The development of catalytic asymmetric methods to control the stereochemistry at the fluorine-bearing carbon is crucial for accessing optically active fluorinated compounds. nih.govbeilstein-journals.org

Organocatalysis has emerged as a powerful tool for asymmetric fluorination. beilstein-journals.org Chiral secondary amine catalysts, such as those derived from pyrrolidine, have been employed in the direct α-fluorination of branched aldehydes. nih.gov For instance, the Jørgensen–Hayashi catalyst has been used in the enantioselective α-fluorination of α-alkyl-α-chloroaldehydes, which can serve as precursors to chiral α-fluoro aldehydes. beilstein-journals.org This reaction proceeds with high enantioselectivity, particularly when an excess of the starting aldehyde is used relative to the fluorinating agent, N-fluorobenzenesulfonimide (NFSI). beilstein-journals.org This observation suggests the involvement of a kinetic resolution of the racemic starting material, which plays a key role in the asymmetric induction. beilstein-journals.org

Another significant approach involves the use of chiral N-F reagents. nih.gov While stoichiometric amounts of chiral fluorinating agents like N-fluoro camphorsultam were used in early examples, recent advancements have focused on catalytic methods. nih.gov The combination of cinchona alkaloids with electrophilic fluorine sources like NFSI has been shown to be effective. nih.gov For example, dihydroquinine (DHQ) in combination with NFSI and various additives can lead to the enantiodivergent synthesis of fluorinated compounds, where either the (R) or (S) enantiomer can be selectively prepared. nih.gov

Transition metal catalysis also offers viable routes for enantioselective fluorination. Chiral palladium complexes, for instance, have been utilized for the enantioselective fluorination of β-ketoesters. researchgate.net The development of chiral tridentate N-donor pincer ligands has further expanded the scope of such transformations. researchgate.net

The following table summarizes selected organocatalytic approaches for asymmetric fluorination:

CatalystSubstrate TypeFluorinating AgentKey Features
Jørgensen–Hayashi catalystα-Alkyl-α-chloroaldehydesNFSIInvolves kinetic resolution of the racemic starting material. beilstein-journals.org
Chiral Pyrrolidine DerivativesBranched AldehydesNFSIDirect asymmetric α-fluorination; products can be volatile. nih.gov
Dihydroquinine (DHQ) with additivesVariesNFSIEnantiodivergent synthesis is possible by changing additives. nih.gov
Isothiourea catalyst HBTM-2N-sulfonylimines and fluoroacetic acid-Generates 3-fluoro-β-lactams with high enantio- and diastereoselectivity. nih.gov

These methodologies underscore the progress in achieving high levels of enantiocontrol in the synthesis of complex fluorinated molecules, providing pathways to valuable building blocks for various applications.

Multi-Component and One-Pot Synthetic Sequences for Efficiency

A notable one-pot synthesis of fluorinated α,β-unsaturated esters involves the in situ generation of a pentafluorophenylmethylene-triphenylarsorane. This species reacts with bromoacetates to yield 3-pentafluorophenyl α,β-unsaturated esters with high stereoselectivity, exclusively affording the E-isomer. tandfonline.com This method is advantageous due to its mild reaction conditions and the high stereochemical control. tandfonline.com

Tandem reactions, a subset of one-pot processes, are particularly powerful for constructing complex molecular architectures. For instance, the enantioselective synthesis of fluorinated tricyclic chromanones has been achieved through an organo-tandem reaction. rsc.org This sequence, catalyzed by a chiral amine, involves a Michael addition, cycloketalization, and hemiacetalization, followed by acylation, to generate products with multiple stereocenters in high enantiomeric excess and diastereomeric ratio. rsc.org Similarly, a bifunctional quinidine (B1679956) derivative has been used to catalyze a tandem intramolecular oxa-Michael addition/electrophilic fluorination reaction to produce chiral fluorinated flavanone (B1672756) derivatives. researchgate.net

Another efficient one-pot approach combines copper-catalyzed oxidation of alcohols with a subsequent Wittig reaction. organic-chemistry.org This method allows for the synthesis of α,β-unsaturated esters, ketones, and nitriles directly from alcohols and functionalized phosphonium (B103445) salts, using air or oxygen as a green oxidant. organic-chemistry.org The reaction is versatile, accommodating a range of benzylic, heteroaromatic, and aliphatic alcohols. organic-chemistry.org

The table below highlights some efficient multi-component and one-pot synthetic sequences:

Reaction TypeStarting MaterialsKey Reagents/CatalystsProduct Type
One-Pot Ylide ReactionMethylene-triphenylarsorane, Hexafluorobenzene, BromoacetatePhenyllithium3-Pentafluorophenyl α,β-unsaturated esters tandfonline.com
Organo-Tandem Reaction2-Fluorinated 1-(2-hydroxyaryl)-1,3-diketones, α,β-Unsaturated aldehydesChiral AmineFluorinated Tricyclic Chromanones rsc.org
One-Pot Oxidation/WittigAlcohols, Functionalized Phosphonium SaltsCopper Catalyst, Oxygenα,β-Unsaturated Esters, Ketones, Nitriles organic-chemistry.org
Tandem Intramolecular Oxa-Michael/FluorinationActivated α,β-Unsaturated KetonesBifunctional Quinidine DerivativeChiral Fluorinated Flavanone Derivatives researchgate.net

These methodologies exemplify the drive towards more efficient and streamlined synthetic processes in organofluorine chemistry.

Green Chemistry Principles in the Synthesis of this compound and Analogues

The application of green chemistry principles is increasingly important in the synthesis of fluorinated compounds like this compound to minimize environmental impact. rroij.comrsc.org Key aspects of green chemistry include the use of safer solvents, catalyst-free conditions, and the development of atom-economical reactions. mdpi.comresearchgate.net

A significant advancement in this area is the development of solvent- and catalyst-free reactions. mdpi.com For example, the synthesis of gem-difluorinated and polyfluoroarylated derivatives has been achieved through direct hydrogen-bond interactions between fluorinated and non-fluorinated reactants. mdpi.com This approach avoids the use of heavy metal catalysts and volatile organic solvents, and often simplifies purification, sometimes eliminating the need for column chromatography. mdpi.com Solvent-free fluorination of aromatic compounds using N-F reagents like Selectfluor™ F–TEDA–BF4 has also been shown to be effective and, in some cases, more selective than reactions carried out in a solvent. researchgate.net

The use of catalysis is a cornerstone of green chemistry, aiming to enhance reaction efficiency and reduce waste. nih.gov Catalysts can lower the activation energy for C-F bond formation, enabling more selective and efficient reactions. nih.gov For instance, copper-catalyzed one-pot reactions that utilize oxygen from the air as the oxidant provide a greener alternative to traditional methods that rely on stoichiometric, often hazardous, oxidizing agents. organic-chemistry.org The development of biocatalysis also presents a promising green approach for the synthesis of fluorinated compounds, offering high selectivity under mild, aqueous conditions. the-innovation.orgthe-innovation.org

The choice of solvent is another critical factor. The use of propylene (B89431) carbonate, a biodegradable and low-toxicity solvent, has been demonstrated in Suzuki-Miyaura reactions to produce high yields of coupled products. researchgate.net Water is also an ideal green solvent, and methods for synthesizing α,β-unsaturated esters under ultrasonic conditions in water have been developed. jocpr.com

The following table summarizes some green chemistry approaches relevant to the synthesis of fluorinated cinnamic acid derivatives:

Green Chemistry PrincipleMethodologyKey Features
Solvent- and Catalyst-Free Synthesis Direct reaction of nucleophilic and electrophilic fluorine-containing partners. mdpi.comInduced by hydrogen-bond interactions, avoids volatile organic solvents and heavy metal catalysts. mdpi.com
Catalysis Copper-catalyzed one-pot oxidation/Wittig reaction. organic-chemistry.orgUses air or oxygen as a green oxidant. organic-chemistry.org
Use of Greener Solvents Suzuki-Miyaura reaction in propylene carbonate. researchgate.netPropylene carbonate is a biodegradable and less toxic solvent. researchgate.net
Atom Economy One-pot synthesis of α,β-unsaturated esters. tandfonline.comMaximizes the incorporation of reactant atoms into the final product. greenchemistry-toolkit.org
Biocatalysis Enzymatic synthesis of chiral fluorinated compounds. the-innovation.orgthe-innovation.orgHigh selectivity under mild, aqueous conditions. the-innovation.orgthe-innovation.org

By integrating these principles, the synthesis of this compound and its analogues can be made more sustainable and environmentally benign.

Design and Synthesis of Stereoisomeric and Structurally Modified Analogues for Mechanistic Probing

The design and synthesis of stereoisomers and structurally modified analogues of this compound are crucial for probing reaction mechanisms and understanding structure-activity relationships. thieme-connect.denih.gov The ability to selectively synthesize both (E) and (Z)-isomers, as well as analogues with different substitution patterns, provides valuable insights into the steric and electronic factors governing a reaction's outcome.

The stereoselective synthesis of both (E)- and (Z)-α-fluoro-α,β-unsaturated esters has been achieved from 1-bromo-1-fluoroalkenes through palladium-catalyzed carbonylation reactions. acs.org The stereochemical outcome can be controlled by taking advantage of the differential reactivity of the (E)- and (Z)-isomers of the starting bromo-fluoroalkene. acs.org For instance, the faster reaction of the (E)-isomer allows for the isolation of the (Z)-α-fluoro-α,β-unsaturated ester, while selective reduction of the (E)-isomer leaves the (Z)-bromo-fluoroalkene, which can then be converted to the (E)-ester. acs.org

The synthesis of fluorinated ene-ynes, which are structurally related to fluorinated cinnamic acids, has been accomplished through a metal-free approach involving the in situ generation of an allene (B1206475) intermediate. thieme-connect.de Probing the reaction mechanism using gas chromatography-mass spectrometry confirmed the presence of the allene. thieme-connect.de This method allows for the incorporation of a fluorous chain, and the products can be purified using fluorous extraction. thieme-connect.de

Quantum chemical calculations and NMR studies are powerful tools for elucidating reaction mechanisms. rsc.orgresearchgate.net For example, in the nucleophilic fluorination to produce fluoroform, these methods were used to study the competition between the desired SN2 pathway and an undesired difluorocarbene pathway. rsc.orgresearchgate.net Such mechanistic understanding is vital for optimizing reaction conditions to favor the desired product. researchgate.netnih.gov

The synthesis of structurally modified analogues, such as those with additional substituents on the phenyl ring or with different ester groups, is also important. researchgate.netnih.gov For example, a series of enantioenriched α,α-difluoro-β-arylbutanoic esters have been prepared via palladium-catalyzed asymmetric hydrogenation, demonstrating the ability to introduce chirality at the β-position. researchgate.net

The following table provides examples of the synthesis of stereoisomers and analogues for mechanistic studies:

Synthetic TargetMethodologyMechanistic Insight
(E)- and (Z)-α-Fluoro-α,β-unsaturated EstersPalladium-catalyzed carbonylation of 1-bromo-1-fluoroalkenes. acs.orgDifferential reactivity of geometric isomers allows for stereochemical control. acs.org
Fluorinated Ene-ynesMetal-free sequential eliminations from perfluoroalkyl iodides and terminal alkynes. thieme-connect.deReaction proceeds through a detectable allene intermediate. thieme-connect.de
FluoroformNucleophilic fluorination of N-difluoromethyltriazolium triflate. rsc.orgresearchgate.netQuantum chemical calculations and NMR studies elucidated the competition between SN2 and difluorocarbene pathways. rsc.orgresearchgate.net
Enantioenriched α,α-Difluoro-β-arylbutanoic EstersPalladium-catalyzed asymmetric hydrogenation. researchgate.netDemonstrates the ability to control stereochemistry at the β-position. researchgate.net

By synthesizing and studying these carefully designed molecules, a deeper understanding of the underlying principles of fluorination and olefination reactions can be achieved, leading to the development of more efficient and selective synthetic methods.

Stereoelectronic Effects of α-Fluorine and (2E)-Configuration on Reaction Pathways

The reactivity of this compound is significantly influenced by the stereoelectronic effects of the α-fluorine atom and the (2E)-configuration of the double bond. The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect, which polarizes the Cα-F bond and influences the electron distribution within the entire molecule. This, in conjunction with the conjugation of the double bond with the carboxylic acid group, renders the β-carbon susceptible to nucleophilic attack. wikipedia.org

The (2E)-configuration, or trans-geometry, of the double bond plays a crucial role in determining the stereochemical outcome of reactions. This configuration is generally more stable than the corresponding (Z)-isomer, and its planarity allows for effective orbital overlap between the phenyl ring, the double bond, and the carboxyl group. This extended conjugation influences the molecule's frontier molecular orbitals and, consequently, its reaction pathways. In reactions involving addition to the double bond, the incoming group's trajectory is influenced by the steric hindrance and electronic environment created by the phenyl and carboxyl groups in the (2E)-arrangement.

Electrophilic and Nucleophilic Addition Reactions to the Olefinic Bond

The double bond in this compound is susceptible to both electrophilic and nucleophilic additions, a characteristic feature of α,β-unsaturated carbonyl compounds. wikipedia.org The electron-withdrawing nature of the α-fluorine and the carbonyl group deactivates the double bond towards electrophilic attack compared to a simple alkene, but such reactions can still occur. Conversely, these same electronic factors make the β-carbon atom electrophilic and prone to attack by nucleophiles in a conjugate addition fashion. wikipedia.orglibretexts.org

Regioselectivity and Diastereoselectivity Control in Additions

The regioselectivity of addition reactions to the olefinic bond is a critical aspect of the reactivity of this compound. In nucleophilic additions, the attack predominantly occurs at the β-carbon, a process known as conjugate or 1,4-addition. libretexts.org This is due to the polarization of the π-system, which directs the nucleophile to the position further from the electron-rich carbonyl oxygen.

Diastereoselectivity in these additions is influenced by the existing stereocenter (if any) and the geometry of the double bond. The (2E)-configuration dictates the spatial arrangement of the substituents, which in turn can direct the approach of the incoming nucleophile to one face of the molecule over the other, leading to the preferential formation of one diastereomer. The specific reagents and reaction conditions employed play a significant role in controlling the diastereomeric ratio of the products.

Role of the Adjacent Carboxylic Acid Group in Directing Stereochemistry and Regioselectivity

The carboxylic acid group plays a pivotal role in directing the stereochemistry and regioselectivity of addition reactions. It can act as a directing group, coordinating with reagents or catalysts to deliver them to a specific face of the molecule. nih.govresearchgate.net In nucleophilic additions, the carboxylate, formed under basic conditions, can influence the approach of the nucleophile through electrostatic interactions.

Furthermore, the carboxylic acid functionality can participate in the reaction mechanism. For instance, in certain cyclization reactions, the carboxyl group can act as an internal nucleophile. nih.gov The pKa of the carboxylic acid is a key factor; its deprotonation state under the reaction conditions can determine the operative reaction pathway. nih.gov For example, in hypervalent iodine-promoted fluorocyclization, unsaturated carboxylic acids have been shown to favor a "cyclization first and fluorination later" mechanism. nih.gov

Decarboxylative Transformations of the Carboxylic Acid Moiety

The carboxylic acid moiety of this compound can undergo decarboxylation, a reaction that involves the loss of carbon dioxide. wikipedia.org This transformation is a powerful tool in organic synthesis as it allows for the formation of new carbon-carbon or carbon-heteroatom bonds. researchgate.netrsc.org Decarboxylative reactions of α,β-unsaturated carboxylic acids like the title compound can proceed through various mechanisms, including those mediated by metals or occurring under metal-free conditions. researchgate.netrsc.org

Recent advancements have highlighted metal-free decarboxylative coupling reactions as an environmentally benign alternative to traditional metal-catalyzed approaches. researchgate.net For instance, photoredox catalysis has emerged as a mild and efficient method for the decarboxylative fluorination of aliphatic carboxylic acids, where a carboxyl radical is generated upon photo-induced oxidation. nih.govacs.org While the substrate scope for some early methods was limited, the development of new catalytic systems continues to expand the applicability of these transformations. nih.gov The unique electronic properties of fluoroalkyl carboxylic acids, however, can present challenges due to their high oxidation potentials. nih.gov

Functional Group Interconversions of the Carboxylic Acid Functionality

The carboxylic acid group of this compound can be readily converted into other functional groups, such as esters and amides. These transformations are fundamental in organic synthesis, allowing for the modification of the compound's physical and chemical properties.

Esterification and Amidation Kinetics and Mechanisms

Esterification of this compound is typically achieved by reacting it with an alcohol in the presence of an acid catalyst. The kinetics of such reactions are influenced by factors including temperature, the molar ratio of reactants, and the catalyst loading. mdpi.com Studies on similar esterification reactions have shown that the process is often reversible and subject to thermodynamic equilibrium. mdpi.com The mechanism generally involves protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack of the alcohol, and subsequent elimination of water.

Amidation, the formation of an amide from the carboxylic acid, can be accomplished by reacting it with an amine. This reaction often requires activation of the carboxylic acid, for example, by converting it to an acyl chloride or using a coupling agent. The kinetics and mechanism of amidation are dependent on the specific reagents and conditions employed. The nucleophilicity of the amine and the reactivity of the activated carboxylic acid derivative are key factors determining the reaction rate.

Reduction Pathways and Products

Specific reduction pathways for This compound have not been detailed in the scientific literature. Hypothetically, reduction of the carbon-carbon double bond would be the most probable transformation under various reducing conditions.

Catalytic hydrogenation, a common method for the reduction of alkenes, would likely yield 2-fluoro-3-phenylpropanoic acid . The choice of catalyst (e.g., Palladium on carbon, Platinum oxide) and reaction conditions (hydrogen pressure, temperature, solvent) would be critical in achieving this transformation selectively without affecting the carboxylic acid moiety or the aromatic ring.

Alternatively, hydride reagents could potentially be employed. The reactivity of these reagents would need to be carefully considered to avoid unwanted side reactions, such as reduction of the carboxylic acid. The electron-withdrawing nature of the fluorine atom could influence the electron density of the double bond, potentially altering its reactivity compared to cinnamic acid.

Table 1: Potential Reduction Products of this compound

Starting MaterialPotential Reducing AgentPotential Product
This compoundH₂, Pd/C2-fluoro-3-phenylpropanoic acid

Radical Chemistry and Photochemical Transformations Involving this compound

Direct studies on the radical and photochemical reactions of This compound are absent from the current body of scientific literature. However, the presence of the styrene-like moiety and the α-fluoroacrylate system suggests potential for a range of transformations.

Radical reactions are initiated by the formation of highly reactive species with unpaired electrons. youtube.com These reactions typically proceed through three stages: initiation, propagation, and termination. youtube.com In the context of This compound , radical addition to the double bond is a plausible pathway. The regioselectivity of such an addition would be influenced by the stability of the resulting radical intermediate, with the fluorine and phenyl groups playing significant roles.

Photochemical transformations, induced by the absorption of light, could lead to various outcomes. For styrenic systems, nih.gov photochemical reactions can include dimerization, isomerization, or additions. The fluorine substituent in This compound could influence the excited state electronics and subsequent reaction pathways. Without experimental data, any proposed mechanism remains speculative.

Catalytic Transformations and Reaction Pathways Utilizing the Prop-2-enoic Acid Core

While specific catalytic transformations of This compound are not documented, the prop-2-enoic acid core is a versatile functional group for various catalytic reactions. Cross-coupling reactions, for instance, are powerful tools in organic synthesis. However, the presence of the fluorine atom at the α-position could present challenges and opportunities for novel reactivity.

One could envision catalytic reactions that modify the carboxylic acid group, such as esterification or amidation. More complex transformations could involve the activation of the C-F bond, although this would likely require specialized catalytic systems. The development of catalytic methods that tolerate or even exploit the unique electronic properties imparted by the fluorine atom would be a valuable area of future research.

Applications of 2e 2 Fluoro 3 Phenylprop 2 Enoic Acid in Advanced Organic Synthesis and Materials Science Research

As a Chiral Precursor or Building Block for Fluorinated Molecular Scaffolds

The synthesis of enantiomerically pure fluorinated compounds is of great interest in medicinal chemistry and drug discovery, as the introduction of fluorine can significantly alter a molecule's biological activity. researchgate.net (2E)-2-Fluoro-3-phenylprop-2-enoic acid serves as a key starting material for the synthesis of chiral 2-fluoro-3-phenylpropanoic acid and its derivatives. The double bond in the molecule allows for stereoselective transformations, such as asymmetric hydrogenation or enzymatic resolution, to introduce chirality.

For instance, the enzymatic resolution of related fluorinated arylcarboxylic acids has been successfully demonstrated. nih.gov Hydrolase-catalyzed kinetic resolution of racemic esters of similar 3-arylcarboxylic acids has yielded both (S)-carboxylic acids and (R)-esters with high enantiomeric purity. nih.gov This approach could be applied to the esters of this compound to separate its enantiomers.

Furthermore, the asymmetric hydrogenation of the double bond is a powerful strategy to produce chiral 2-fluoro-3-phenylpropanoic acid. While specific studies on the asymmetric hydrogenation of this compound are not abundant, the hydrogenation of similar unsaturated carboxylic acids is a well-established method for producing chiral carboxylic acids. nih.gov

A notable method for achieving chiral inversion has been demonstrated for a related compound, (S)-2-bromo-3-phenylpropanoic acid, which was converted to its (R)-enantiomer with excellent enantiomeric excess (96-99%) through crystallization-induced chiral inversion. cmu.edu This highlights the potential for developing stereoselective crystallization methods for derivatives of this compound.

Table 1: Strategies for Synthesizing Chiral Fluorinated Scaffolds

Strategy Description Potential Application to this compound Reference
Enzymatic Resolution Use of hydrolases to selectively hydrolyze one enantiomer of a racemic ester, allowing for the separation of the two enantiomers. Kinetic resolution of the esters of this compound to obtain enantiomerically pure forms. nih.gov
Asymmetric Hydrogenation Catalytic hydrogenation of the double bond using a chiral catalyst to produce one enantiomer of the saturated product in excess. Enantioselective synthesis of (R)- or (S)-2-fluoro-3-phenylpropanoic acid. nih.gov

Utility in the Synthesis of Non-Clinical Fluorinated Research Probes and Ligands

Fluorinated molecules are widely used as probes and ligands in chemical biology and medicinal chemistry research to study biological processes. The fluorine atom can serve as a sensitive NMR probe or be replaced with a fluorine-18 (B77423) isotope for use in Positron Emission Tomography (PET) imaging. This compound and its derivatives are valuable starting materials for the synthesis of such research tools.

For example, derivatives of 3-fluoro-2-oxo-3-phenylpropionic acid have been designed and synthesized as potent competitive inhibitors of 4-hydroxyphenylpyruvate dioxygenase, with K_i values in the micromolar range. nih.gov This demonstrates the potential of using the fluorinated phenylpropanoic acid scaffold to develop enzyme inhibitors for research purposes.

The synthesis of ¹⁸F-labeled radiotracers for PET imaging often involves the nucleophilic substitution of a leaving group with [¹⁸F]fluoride. While direct radiolabeling of this compound itself is not the primary application, its derivatives can be designed to incorporate a suitable leaving group for radiofluorination. The synthesis of a novel ¹⁸F-labeled radiotracer for PET imaging of the adenosine (B11128) A₂A receptor was achieved through the amide coupling of a fluorinated benzoic acid derivative, highlighting a potential synthetic route for derivatives of our target compound. nih.gov

Table 2: Examples of Fluorinated Research Probes Derived from Related Scaffolds

Probe Type Target Precursor Scaffold Key Synthetic Step Reference
Enzyme Inhibitor 4-Hydroxyphenylpyruvate dioxygenase 3-Fluoro-2-oxo-3-phenylpropionic acid derivatives Rational design and chemical synthesis nih.gov
PET Radiotracer Adenosine A₂A Receptor Fluorinated benzoic acid Amide coupling followed by radiofluorination nih.gov

Contributions to the Development of Novel Synthetic Methodologies and Reagents

The unique reactivity of α,β-unsaturated carbonyl compounds makes them valuable substrates for developing new synthetic methodologies. This compound, with its electron-withdrawing fluorine atom, presents an interesting case for exploring various chemical transformations.

Michael Addition Reactions: The double bond in this compound is susceptible to conjugate addition by nucleophiles, a reaction known as the Michael addition. organic-chemistry.orgcmu.edu The presence of the α-fluoro substituent can influence the regioselectivity and stereoselectivity of the addition. Organocuprates, also known as Gilman reagents, are particularly effective for 1,4-conjugate addition to α,β-unsaturated ketones, and this reactivity can be extended to derivatives of this compound. wikipedia.orgmasterorganicchemistry.comyoutube.com

Reformatsky Reaction: The Reformatsky reaction involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal to form a β-hydroxy ester. masterorganicchemistry.com While the classic Reformatsky reaction uses α-bromo or α-chloro esters, catalyzed versions with ethyl bromofluoroacetate have been developed for the synthesis of α-fluoro-β-hydroxy esters, demonstrating the utility of α-fluoro carbonyl compounds in this transformation. youtube.com

Diels-Alder Reactions: As a dienophile, the double bond in this compound can participate in [4+2] cycloaddition reactions with conjugated dienes to form six-membered rings. organic-chemistry.orgmasterorganicchemistry.commasterorganicchemistry.com The electron-withdrawing nature of the fluorine atom and the carboxyl group enhances its reactivity as a dienophile.

These reactions, when applied to this compound and its derivatives, can lead to the development of novel synthetic routes to complex fluorinated molecules.

Table 3: Potential Synthetic Transformations of this compound

Reaction Type Reagents Product Type Potential Outcome Reference
Michael Addition Organocuprates (Gilman reagents) 3-Substituted-2-fluoro-3-phenylpropanoic acid derivatives Formation of new C-C bonds at the β-position. wikipedia.orgmasterorganicchemistry.comyoutube.com
Reformatsky Reaction Aldehydes/Ketones, Zinc Not directly applicable, but related α-fluoro esters are used. Synthesis of α-fluoro-β-hydroxy esters. masterorganicchemistry.comyoutube.com

Precursor for Fluorinated Monomers and Polymeric Materials in Polymer Science Research

Fluoropolymers are a class of materials known for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy. This compound can serve as a monomer or a precursor to monomers for the synthesis of novel fluorinated polymers.

The acrylic acid functionality of the molecule makes it a candidate for radical polymerization. Atom Transfer Radical Polymerization (ATRP) is a controlled radical polymerization technique that has been successfully applied to fluorinated acrylates, allowing for the synthesis of well-defined polymers with controlled molecular weights and low dispersities. cmu.educmu.eduacs.orgyoutube.com

Furthermore, this compound can be a precursor to other fluorinated monomers. For example, its reduction product, 2-fluoro-3-phenylpropanoic acid, could potentially be converted into a lactone. The ring-opening polymerization (ROP) of fluorinated lactones is a promising route to biodegradable fluorinated polyesters (poly(β-hydroxyalkanoate)s or PHAs). nih.govrsc.orgrsc.org Research has shown the efficient synthesis of fluorinated β-lactones and their subsequent polymerization to form new PHAs with fluorinated side chains. nih.gov A biocatalytic route to 2-fluoro-3-hydroxypropionic acid has been developed, and this compound is a potential precursor to poly(2-fluoro-3-hydroxypropionic acid) (FP3HP), a fluorinated biopolymer. masterorganicchemistry.comnih.gov

Table 4: Polymerization Strategies Involving Fluorinated Acrylic Monomers and Precursors

Polymerization Method Monomer Type Resulting Polymer Key Features Reference
Atom Transfer Radical Polymerization (ATRP) Fluorinated acrylates Well-defined fluoropolymers Controlled molecular weight and low polydispersity. cmu.educmu.eduacs.orgyoutube.com
Ring-Opening Polymerization (ROP) Fluorinated lactones Fluorinated polyesters (PHAs) Biodegradable polymers with tunable properties. nih.govrsc.orgrsc.org

Computational and Theoretical Chemistry Studies on 2e 2 Fluoro 3 Phenylprop 2 Enoic Acid

Quantum Chemical Analysis of Electronic Structure and Bonding

Quantum chemical analysis provides a foundational understanding of the electronic characteristics of (2E)-2-fluoro-3-phenylprop-2-enoic acid. This method allows for the examination of how electrons are distributed within the molecule and how this distribution influences its chemical properties. The structural framework of this compound is derived from cinnamic acid, featuring an α,β-unsaturated carboxylic acid moiety, a phenyl group, and a fluorine atom at the α-position. mdpi.com

Influence of Fluorine on Electron Density Distribution and Acidity Modulation

The introduction of a fluorine atom at the α-position of the propenoic acid chain significantly alters the electronic landscape of the molecule. Fluorine, being the most electronegative element, exerts a powerful inductive electron-withdrawing effect. mdpi.com This effect leads to a redistribution of electron density throughout the molecule. Specifically, it pulls electron density away from the adjacent carbon atoms and, by extension, from the entire π-system of the molecule. This redistribution can be observed in the electrostatic potential maps, where the fluorine atom and its vicinity exhibit a region of negative electrostatic potential, while the hydrogen atoms of the carboxylic acid and phenyl ring show positive potential. acs.org

This electron-withdrawing nature of fluorine is expected to have a pronounced effect on the acidity of the carboxylic acid group. By stabilizing the carboxylate anion formed upon deprotonation, the fluorine atom increases the acidity of this compound compared to its non-fluorinated counterpart, cinnamic acid.

Frontier Molecular Orbital (FMO) Interactions and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comwikipedia.org The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO indicates its ability to accept electrons (electrophilicity). youtube.comlibretexts.org

In this compound, the energies and shapes of the HOMO and LUMO are crucial in determining its chemical behavior. The electron-withdrawing fluorine atom is expected to lower the energy of both the HOMO and the LUMO compared to cinnamic acid. A lower HOMO energy suggests reduced nucleophilicity, while a lower LUMO energy implies enhanced electrophilicity. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally corresponds to higher reactivity. researchgate.net Computational studies can precisely calculate these orbital energies and visualize their distribution, offering insights into potential reaction pathways. For instance, the interaction between the HOMO of a nucleophile and the LUMO of the acid would dictate the initial stages of a nucleophilic attack.

Conformational Analysis and Potential Energy Surfaces of the Compound and its Derivatives

The flexibility of the single bonds in this compound allows for the existence of different spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformations and the energy barriers between them. This is achieved by calculating the potential energy surface of the molecule as a function of its dihedral angles.

For derivatives of propanoic acid, such as perfluoropropionic acid, computational studies have revealed the existence of multiple stable conformers, such as cis and gauche forms. mdpi.com Similarly, for this compound, rotations around the C-C single bonds connecting the phenyl group and the carboxylic acid group to the double bond are of particular interest. The relative energies of these conformers determine their population at a given temperature. The most stable conformer will be the one with the lowest energy, and it will be the most abundant form of the molecule. Understanding the conformational preferences is essential as different conformers can exhibit different reactivities and spectroscopic properties.

Reaction Mechanism Elucidation via Transition State Calculations and Energy Profiles

Computational chemistry is an invaluable tool for mapping out the intricate details of chemical reactions. By calculating the energies of reactants, products, and, most importantly, the transition states that connect them, a complete energy profile for a reaction can be constructed. The transition state is a high-energy, transient species that represents the energy maximum along the reaction coordinate. dalalinstitute.com The energy difference between the reactants and the transition state is the activation energy, which governs the rate of the reaction.

For this compound, theoretical studies can elucidate the mechanisms of various reactions, such as addition reactions to the double bond or nucleophilic substitution at the carbonyl carbon. For example, in a nucleophilic addition reaction, calculations can determine whether the reaction proceeds through a concerted or a stepwise mechanism. By locating the transition state structure(s) and calculating their energies, chemists can gain a deep understanding of the factors that control the reaction's feasibility and selectivity.

Spectroscopic Property Prediction for Mechanistic Insight and Structural Confirmation in Complex Reaction Pathways

Computational methods can predict various spectroscopic properties, such as infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. These predictions are highly valuable for identifying and characterizing molecules, especially in the context of complex reaction mixtures or for confirming the structure of newly synthesized compounds.

For this compound, calculated vibrational frequencies can be compared with experimental IR spectra to assign specific peaks to the vibrational modes of the molecule, such as the C=O stretch, C=C stretch, and C-F stretch. Similarly, predicted NMR chemical shifts for the ¹H, ¹³C, and ¹⁹F nuclei can aid in the interpretation of experimental NMR spectra, providing unambiguous structural confirmation. These computational tools are particularly powerful when experimental data is ambiguous or when dealing with transient intermediates that are difficult to isolate and study experimentally.

Solvation Models and Environmental Effects on Chemical Behavior and Reactivity

The chemical behavior of a molecule can be significantly influenced by its environment, particularly the solvent in which it is dissolved. Solvation models in computational chemistry are used to simulate the effect of the solvent on the solute molecule. These models can be either explicit, where individual solvent molecules are included in the calculation, or implicit, where the solvent is treated as a continuous medium with a specific dielectric constant.

For this compound, solvation can affect its conformational equilibrium, acidity, and reactivity. For example, a polar solvent is likely to stabilize the charged carboxylate anion more effectively than a nonpolar solvent, thereby increasing the acidity of the carboxylic acid. Solvation models can be used to calculate the free energy of solvation, providing a quantitative measure of how the solvent affects the stability of different species in a reaction. Frontier molecular orbital analysis can also be performed in the presence of a solvent to understand how the solvent modulates the electronic properties and reactivity of the molecule. researchgate.net

Future Research Directions and Emerging Challenges in the Study of 2e 2 Fluoro 3 Phenylprop 2 Enoic Acid

Development of More Sustainable and Atom-Economical Synthetic Pathways

Current synthetic routes to fluorinated organic compounds can be resource-intensive and may not align with the principles of green chemistry. A significant future direction is the development of more environmentally benign and efficient synthetic methods. Biocatalysis, for instance, offers a compelling alternative to traditional chemical synthesis. researchgate.net Research into whole-cell transformation or enzymatic pathways could provide a sustainable method for producing (2E)-2-fluoro-3-phenylprop-2-enoic acid. nih.govnih.gov Such biocatalytic procedures present considerable advantages by minimizing environmental and safety impacts compared to conventional chemical methods. nih.gov

Synthesis Approach Description Potential Advantages Key Challenges
Traditional Chemical Synthesis Multi-step reactions often involving harsh reagents and conditions.Well-established and versatile for various substrates.Lower atom economy, potential for hazardous waste, may require protecting groups.
Biocatalytic Synthesis Use of enzymes or whole-cell systems (e.g., engineered E. coli) to perform specific chemical transformations. nih.govHigh selectivity, mild reaction conditions, environmentally friendly, high atom economy. nih.govEnzyme discovery and engineering, substrate specificity, scalability of biological systems.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The presence of a highly electronegative fluorine atom adjacent to the carbon-carbon double bond in this compound is expected to significantly alter its electronic properties and reactivity compared to its non-fluorinated counterpart, cinnamic acid. emerginginvestigators.org Future research should focus on exploring how this modification influences its participation in various chemical reactions. Investigating its behavior in cycloadditions, asymmetric hydrogenations, and cross-coupling reactions could unveil novel transformations and lead to the synthesis of unique molecular architectures. The altered electron density of the alkene and carboxylic acid moieties may allow for chemical pathways that are inaccessible to standard cinnamic acid derivatives.

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalability

For any chemical compound to be viable for industrial or large-scale academic use, its synthesis must be scalable, reproducible, and safe. Flow chemistry and automated synthesis platforms offer solutions to these challenges. The automated production of complex molecules, such as radiolabeled compounds for PET imaging, has been successfully demonstrated using integrated fluidic processors. amazonaws.com Applying these technologies to the synthesis of this compound could enable precise control over reaction parameters, improve safety by minimizing manual handling of potent reagents, and facilitate scalable production. amazonaws.com A fully automated process would remove the need for manual intervention, enhancing consistency and yield. amazonaws.com

Expansion of Applications in Complex Molecule Synthesis and Advanced Material Precursors

While cinnamic acid and its derivatives are used in a wide range of products, the unique properties of this compound could unlock new applications. Its structure makes it an ideal building block, or "scaffold," for the synthesis of more complex, fluorinated pharmaceutical intermediates. The introduction of fluorine can enhance metabolic stability and binding affinity in drug candidates. emerginginvestigators.org

Furthermore, this compound could serve as a monomer for the creation of novel fluoropolymers. Fluorinated polymers often exhibit desirable properties such as thermal stability, chemical resistance, and low surface energy. Related fluorinated acids are being explored as substrates to synthesize biopolymers like poly (2-fluoro-3-hydroxypropionic acid) (FP3HP). nih.govresearchgate.netnih.gov Investigating the polymerization of this compound could lead to the development of advanced materials with specialized applications in electronics, coatings, and biomedical devices.

Advancements in Predictive Computational Modeling for Reactivity and Design of New Fluorinated Systems

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules. emerginginvestigators.org Techniques like Density Functional Theory (DFT) can be employed to model the geometric and electronic structure of this compound. nih.gov Such studies can predict its reactivity, spectroscopic signatures, and noncovalent interactions, thereby guiding experimental design and saving significant laboratory resources. nih.gov

Moreover, combining experimental data with computational models can lead to more accurate predictions. For example, integrated approaches using NMR spectroscopy and computer modeling have been used to refine the understanding of acidity in other fluorinated compounds. sciencedaily.com The development of machine learning models, trained on both experimental and computational data, could accelerate the discovery and design of new fluorinated systems with tailored properties, predicting key values like the acid dissociation constant (pKa) for novel compounds. sciencedaily.com

Computational Method Application to this compound Predicted Outcomes
Density Functional Theory (DFT) Calculation of electronic structure, vibrational frequencies, and reaction pathways. nih.govPrediction of reactivity hotspots, simulation of IR and Raman spectra, understanding of reaction mechanisms.
Molecular Dynamics (MD) Simulation of the molecule's behavior over time in different environments (e.g., in solvent).Insight into conformational preferences, solvation effects, and intermolecular interactions.
Machine Learning (ML) Models Development of predictive models based on existing data for fluorinated compounds. sciencedaily.comRapid prediction of properties like pKa, solubility, and potential bioactivity for new derivatives.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2E)-2-fluoro-3-phenylprop-2-enoic acid?

  • Methodology : Synthesis typically involves Horner-Wadsworth-Emmons or Wittig reactions to form the α,β-unsaturated carboxylic acid backbone. Key steps include:

  • Substituent introduction : Fluorination at the β-position via electrophilic fluorinating agents (e.g., Selectfluor®) under anhydrous conditions.
  • Stereocontrol : Maintaining the E-configuration requires low-temperature reactions (<0°C) and polar aprotic solvents (e.g., DMF or THF) to minimize isomerization .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to isolate the E-isomer .

Q. What safety protocols are critical when handling this compound?

  • PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use P95 respirators if airborne particles are generated .
  • Waste Management : Segregate acidic waste in labeled containers for neutralization (e.g., with sodium bicarbonate) before disposal .
  • Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks due to volatile byproducts (e.g., HF) .

Q. How can the stereochemistry and purity of the compound be confirmed?

  • Analytical Techniques :

  • NMR : Compare coupling constants (JH-F ~47 Hz for E-isomer) and NOE effects to confirm configuration .
  • HPLC : Use chiral columns (e.g., Chiralpak® IA) with methanol/water mobile phases to resolve E/Z isomers .
  • X-ray Crystallography : Resolve absolute configuration for crystalline derivatives .

Advanced Research Questions

Q. How do reaction conditions influence the E/Z isomer ratio during synthesis?

  • Key Factors :

  • Solvent Polarity : Polar solvents stabilize the E-isomer via dipole interactions (e.g., E:Z > 9:1 in DMF vs. 3:1 in toluene) .
  • Temperature : Lower temperatures (<−20°C) favor kinetic E-product formation by slowing isomerization .
  • Catalysts : Lewis acids (e.g., ZnCl2) enhance regioselectivity but may promote fluorination at undesired positions .

Q. What computational methods predict the compound’s reactivity and electronic properties?

  • DFT Studies : Optimize geometry at the B3LYP/6-31G(d) level to calculate:

  • Fukui indices : Identify electrophilic/nucleophilic sites for fluorination or nucleophilic attack .
  • HOMO-LUMO gaps : Correlate with stability (e.g., lower gaps in E-isomers increase reactivity) .
    • Molecular Dynamics : Simulate solvation effects in biological systems to predict binding affinity .

Q. How does fluorination impact biological activity compared to non-fluorinated analogs?

  • Case Studies :

  • Enzyme Inhibition : Fluorine’s electronegativity enhances hydrogen bonding with catalytic residues (e.g., COX-2 inhibition potency increases 5× vs. non-fluorinated analogs) .
  • Metabolic Stability : Fluorine reduces oxidative metabolism in hepatic microsomes (t1/2 = 8.2 h vs. 2.1 h for non-fluorinated) .
    • Assays : Use in vitro cytotoxicity screens (MTT assay) and in silico ADMET profiling to prioritize derivatives .

Q. How can contradictory data on solubility and bioactivity be resolved?

  • Systematic Analysis :

  • Solubility : Measure logP (octanol/water) under standardized pH (e.g., 7.4) to account for ionization .
  • Bioactivity : Replicate assays with controlled cell lines (e.g., HEK-293 vs. HeLa) to isolate cell-specific effects .
    • Substituent Effects : Compare analogs (e.g., 4-bromo vs. 4-methoxy) to identify structure-activity trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.